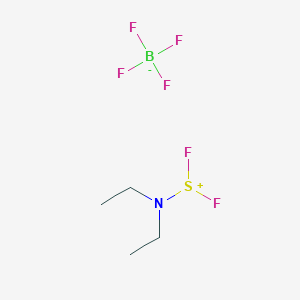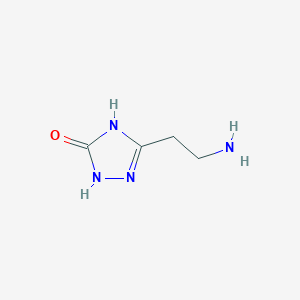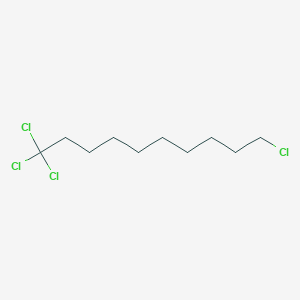
XtalFluor-E
Overview
Description
XtalFluor-E, also known as this compound, is a useful research compound. Its molecular formula is C4H10BF6NS and its molecular weight is 229 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Hydrocarbons, Fluorinated - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
- XtalFluor-E is primarily used for introducing fluorine atoms into organic molecules. This transformation significantly alters the properties of the target compounds .
- Only upon subsequent exposure to a promoter (such as DBU, Et₃N·3HF, or Et₃N·2HF), does fluoride attack the activated carbon atom, resulting in deoxofluorination .
- This compound affects various pathways:
- Environmental factors influence efficacy and stability:
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics (ADME)
Action Environment
Biochemical Analysis
Biochemical Properties
XtalFluor-E plays a crucial role in biochemical reactions, particularly in the deoxofluorination of carbonyl compounds and alcohols. It interacts with various biomolecules, including enzymes and proteins, to facilitate the conversion of alcohols to alkyl fluorides, aldehydes and ketones to geminal difluorides, and carboxylic acids to acyl fluorides . The interaction of this compound with these biomolecules is primarily through the activation of the carbon-oxygen bond, which allows for the subsequent attack by fluoride ions .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the fluorination of proteins can lead to changes in their folding and stability, which in turn can impact their function and interactions with other proteins and enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves the activation of the carbon-oxygen bond without the concomitant release of free fluoride ions . This activation is thought to occur through the formation of a reactive intermediate, which is then attacked by fluoride ions upon exposure to a promoter such as triethylamine trihydrofluoride . This mechanism allows for the efficient deoxofluorination of various substrates, making this compound a valuable reagent in organic synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound has greater thermal stability compared to other deoxofluorination reagents, such as diethylaminosulfur trifluoride . This stability makes it suitable for use in long-term experiments and large-scale synthesis. Over extended periods, this compound may degrade, leading to a decrease in its effectiveness .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively introduce fluorine into biomolecules without causing significant toxicity . At high doses, this compound may exhibit toxic effects, including cellular damage and disruption of normal cellular processes . These adverse effects highlight the importance of careful dosage control when using this compound in biochemical research .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the metabolism of carbonyl compounds and alcohols. It interacts with enzymes and cofactors to facilitate the deoxofluorination process, leading to the formation of fluorinated metabolites . These interactions can affect metabolic flux and the levels of various metabolites, potentially impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the localization and accumulation of this compound, affecting its availability and effectiveness in biochemical reactions . The distribution of this compound within cells can also impact its interactions with target biomolecules and its overall activity .
Subcellular Localization
The subcellular localization of this compound is influenced by various factors, including targeting signals and post-translational modifications . These factors can direct this compound to specific compartments or organelles within the cell, affecting its activity and function . For example, the localization of this compound to the endoplasmic reticulum or mitochondria can impact its interactions with enzymes and other biomolecules involved in metabolic processes .
Properties
IUPAC Name |
diethylamino(difluoro)sulfanium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10F2NS.BF4/c1-3-7(4-2)8(5)6;2-1(3,4)5/h3-4H2,1-2H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNKFQWRRIXZPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCN(CC)[S+](F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10BF6NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659249 | |
| Record name | (Diethylamino)(difluoro)sulfanium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63517-29-3 | |
| Record name | (Diethylamino)(difluoro)sulfanium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Diethylamino)difluorosulfonium tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: XtalFluor-E, or diethylaminodifluorosulfinium tetrafluoroborate, is a fluorinating and activating reagent widely employed in organic synthesis. [] It serves as a safer and more stable alternative to traditional fluorinating agents like DAST and Deoxo-Fluor. [, ]
ANone: The molecular formula of this compound is C4H10BF6NS, and its molecular weight is 229.00 g/mol. []
ANone: this compound is a crystalline solid with a melting point of 84-85 °C. [] While it exhibits good stability under recommended storage conditions (2-8 °C in a dry place), it reacts violently with water. [] Therefore, handling this compound requires caution and should always be performed in a well-ventilated fume hood.
ANone: this compound generally displays higher selectivity compared to DAST and Deoxo-Fluor, particularly in reactions prone to elimination side reactions. [] This enhanced selectivity makes it a valuable tool for synthesizing complex molecules with specific fluorination patterns.
ANone: Deoxofluorination reactions with this compound are typically carried out at room temperature in solvents like ethyl acetate or dichloromethane. [, ] The reagent is usually employed in slight excess (1.1 to 2 equivalents) relative to the substrate. [, ]
ANone: Yes, this compound facilitates the synthesis of acyl fluorides from carboxylic acids. [] This transformation requires a catalytic amount of sodium fluoride and occurs at room temperature in ethyl acetate. [] The workup generally involves a simple filtration through a silica gel pad, yielding the desired acyl fluoride. []
ANone: this compound has proven effective in synthesizing various heterocycles, including 1,3,4-oxadiazoles, [, , ] 2-oxazolines, [, , , ] 2-thiazolines, [, ] and 2-benzooxazoles. []
ANone: this compound promotes the cyclodehydration of 1,2-diacylhydrazines to form 1,3,4-oxadiazoles. [, , ] The addition of acetic acid as an additive has been shown to enhance the yield of 1,3,4-oxadiazoles in these reactions. []
ANone: Yes, this compound has been successfully employed in the synthesis of fluorinated diamino acid derivatives. [, ] The process involves a stereoselective aziridination followed by a regioselective ring-opening of the aziridine using this compound. [, ]
ANone: this compound enables the synthesis of monofluoroalkenes from cyclohexanone derivatives via eliminative deoxofluorination. [] This one-step procedure occurs at room temperature and offers a convenient route to these valuable compounds. []
ANone: Yes, this compound has been employed in the stereoselective synthesis of the apoptolidin disaccharide, a natural product with potent antitumor activity. [] Specifically, it was used to efficiently prepare a fluorodisaccharide intermediate. []
ANone: this compound offers several advantages over DAST and Deoxo-Fluor, including:
- Enhanced Safety: this compound is a crystalline solid, making it easier and safer to handle compared to the liquid DAST and Deoxo-Fluor. [, ]
- Improved Stability: this compound exhibits greater thermal stability and is less prone to decomposition, leading to safer reaction profiles. []
- Reduced HF Formation: Unlike DAST and Deoxo-Fluor, this compound does not generate highly corrosive free hydrogen fluoride (HF) during reactions. [] This compatibility allows for the use of standard borosilicate glassware, simplifying reaction setups. []
ANone: While the provided research papers primarily focus on experimental applications of this compound, computational studies can be valuable for understanding its reactivity. Exploring reaction mechanisms, transition states, and potential intermediates through computational methods like DFT calculations could provide further insights into its reactivity and selectivity.
ANone: Despite its advantages, this compound has limitations:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Ethanesulfonyl-2-piperidin-2-yl-5,6,7,8-tetra-hydro-pyrido[3,4-d]pyrimidin-4-ol hydrochloride](/img/structure/B1450933.png)
![1-(2-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1450934.png)


![1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1450939.png)
![(2R,4s)-4-([1,1'-biphenyl]-4-ylmethyl)-2-methyl-4-(2,5-dioxopyrrolidin-1-yl)butanoic acid](/img/structure/B1450940.png)
![7-bromo-3H,4H-imidazo[2,1-f][1,2,4]triazin-4-one](/img/structure/B1450941.png)
![2-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]phenol](/img/structure/B1450942.png)
![2,3-Dihydro-1H-imidazo[1,2-a]imidazole](/img/structure/B1450943.png)
![3-(4-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1450945.png)
![1,3-dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-d]pyrimidine-4,6-dione](/img/structure/B1450949.png)
![1,3-Dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-5-amine](/img/structure/B1450950.png)

![3-(3,5-Dimethylphenyl)-2-(piperazin-1-ylmethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1450955.png)
